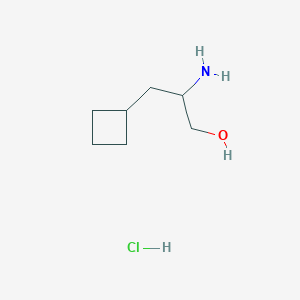

2-Amino-3-cyclobutylpropan-1-ol hydrochloride

説明

Molecular Structure Analysis

The molecular formula of 2-Amino-3-cyclobutylpropan-1-ol hydrochloride is C7H16ClNO . Its molecular weight is 165.66 . The InChI code for this compound is 1S/C7H15NO.ClH/c8-7(4-5-9)6-2-1-3-6;/h6-7,9H,1-5,8H2;1H .Chemical Reactions Analysis

Amines, such as 2-Amino-3-cyclobutylpropan-1-ol hydrochloride, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

2-Amino-3-cyclobutylpropan-1-ol hydrochloride is a powder . It has a molecular weight of 165.66 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.科学的研究の応用

Antimalarial Activity

- Synthesis and Evaluation for Antimalarial Activity : The compound and its derivatives have been synthesized and evaluated for antimalarial activity. D’hooghe et al. (2011) explored various 2-amino-3-arylpropan-1-ols and found that some showed moderate antiplasmodial activity against Plasmodium falciparum strains (D’hooghe et al., 2011). Similarly, Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols and found several compounds with micromolar potency against malaria (Robin et al., 2007).

Viscosity and Solubility Studies

- Viscosity in Aqueous Solutions : Chenlo et al. (2002) investigated the kinematic viscosities of aqueous solutions of 2-amino-2-methylpropan-1-ol hydrochloride, providing insight into its physical properties in solution (Chenlo et al., 2002).

Membrane-Stabilizing Properties

- Antioxidant and Membrane-Stabilizing Properties : Research by Malakyan et al. (2011) explored the membrane-stabilizing properties of certain aminopropanol hydrochlorides, indicating potential biological activity and interaction with cell membranes (Malakyan et al., 2011).

Synthesis and Chemical Properties

- Synthesis and Chemical Behavior : Various studies have focused on the synthesis and chemical behavior of aminopropanol hydrochlorides. For instance, Zhao et al. (2010) discussed the synthesis of 3-amino-/alkylthio-cyclobut-2-en-1-ones based on acyl ketene dithioacetals, demonstrating the compound's versatility in organic synthesis (Zhao et al., 2010).

Potential for Drug Development

- Immunosuppressive Activity : Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, highlighting the compound's potential in drug development (Kiuchi et al., 2000).

Antitumor Activity

- Synthesis and Antitumor Activity : Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides and tested them for antitumor activity, expanding the potential therapeutic applications of these compounds (Isakhanyan et al., 2016).

Biochemical Studies

- Metabolism in Microorganisms : Turner (1967) investigated the metabolism of amino ketones, including 1-aminopropan-2-ol dehydrogenase, in Escherichia coli, contributing to our understanding of microbial interactions with these compounds (Turner, 1967).

作用機序

As a selective antagonist of the GABA-B receptor, 2-Amino-3-cyclobutylpropan-1-ol hydrochloride likely works by blocking the action of the neurotransmitter GABA on the GABA-B receptor. This can affect neurotransmitter activity in the central nervous system.

特性

IUPAC Name |

2-amino-3-cyclobutylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSWLVKHDSQTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

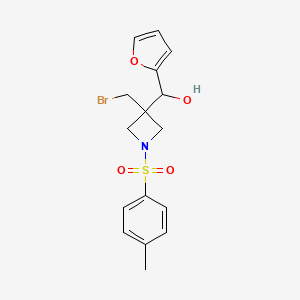

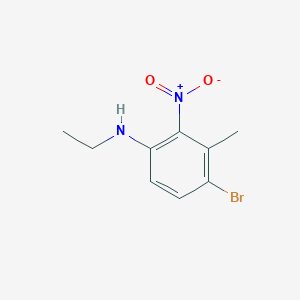

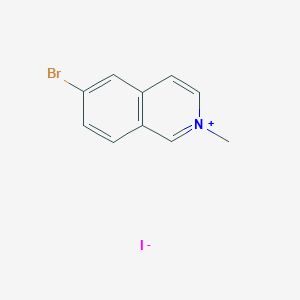

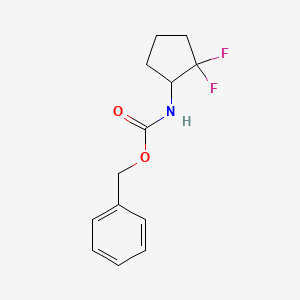

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

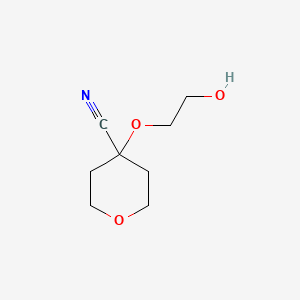

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)